molecular formula C6H5ClNNaO2S B15248322 Sodium 2-chloro-5-methylpyridine-3-sulfinate

Sodium 2-chloro-5-methylpyridine-3-sulfinate

Cat. No.: B15248322
M. Wt: 213.62 g/mol
InChI Key: JVMMKHHAMGITEM-UHFFFAOYSA-M
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Description

Sodium 2-chloro-5-methylpyridine-3-sulfinate is an organosulfur compound that belongs to the class of sodium sulfinates. These compounds are known for their versatile reactivity and are widely used as building blocks in organic synthesis. Sodium sulfinates, including this compound, are valuable intermediates in the preparation of various sulfur-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates typically involves the reaction of sulfinic acids with sodium hydroxide. For sodium 2-chloro-5-methylpyridine-3-sulfinate, the process begins with the chlorination of 5-methylpyridine-3-sulfinic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods: Industrial production of sodium sulfinates, including this compound, involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as crystallization and filtration, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-chloro-5-methylpyridine-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonates, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Sodium 2-chloro-5-methylpyridine-3-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-chloro-5-methylpyridine-3-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various molecular targets, leading to the formation of new compounds. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions .

Comparison with Similar Compounds

  • Sodium benzenesulfinate
  • Sodium toluenesulfinate
  • Sodium methanesulfinate

Comparison: Sodium 2-chloro-5-methylpyridine-3-sulfinate is unique due to its specific structural features, such as the presence of a chlorine atom and a methyl group on the pyridine ring. These features impart distinct reactivity and selectivity in chemical reactions compared to other sodium sulfinates .

Properties

Molecular Formula

C6H5ClNNaO2S

Molecular Weight

213.62 g/mol

IUPAC Name

sodium;2-chloro-5-methylpyridine-3-sulfinate

InChI

InChI=1S/C6H6ClNO2S.Na/c1-4-2-5(11(9)10)6(7)8-3-4;/h2-3H,1H3,(H,9,10);/q;+1/p-1

InChI Key

JVMMKHHAMGITEM-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(N=C1)Cl)S(=O)[O-].[Na+]

Origin of Product

United States

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